molecular formula C11H12BrN3O B2358782 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine CAS No. 1182961-37-0

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B2358782
CAS No.: 1182961-37-0
M. Wt: 282.141
InChI Key: DMLWJJHTQBUPAX-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using acetic acid to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include hydrazine hydrate, acetic acid, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atom or the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenethylamine
  • (3-Bromo-4-methoxyphenyl)(phenyl)methanone
  • 2-(3-Bromo-4-methoxyphenyl)ethylamine

Uniqueness

3-(3-Bromo-4-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack the pyrazole ring or have different functional groups.

Properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-15-11(13)6-9(14-15)7-3-4-10(16-2)8(12)5-7/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLWJJHTQBUPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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